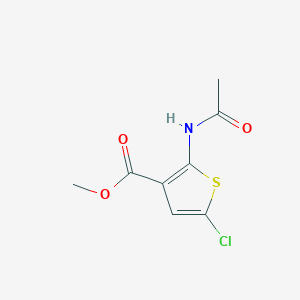

Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate

Vue d'ensemble

Description

Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate is a chemical compound that is part of a broader class of thiophene derivatives. These compounds are of interest due to their potential applications in the synthesis of various heterocyclic systems, which are important in the development of pharmaceuticals and other organic materials.

Synthesis Analysis

The synthesis of related thiophene derivatives has been explored in several studies. For instance, methyl (Z)-2-acetylamino-3-dimethylaminopropenoate, a compound with a similar acetylamino moiety, was prepared from N-acetylglycine, which was converted with N,N-dimethylformamide and phosphorus oxychloride into an intermediate oxazolone, followed by treatment with methanol in the presence of potassium carbonate . This method demonstrates the versatility of acetylamino-substituted thiophenes in synthesizing heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of these thiophene derivatives is crucial for their reactivity and the types of heterocycles they can form. The orientation around the double bond in related compounds has been established by X-ray analysis, which is essential for understanding the reactivity and the formation of the final heterocyclic systems .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions that lead to the formation of heterocyclic systems. For example, methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates were synthesized by a solvent-free reaction of methyl 3-aminothiophene-2-carboxylate with diaryl-1,2,4-triazine-5-carbonitriles, showcasing nucleophilic substitution reactions . Additionally, the reaction of 2-methylmercapto-5-lithiothiophene with methyl 2-dimethylamino-5-thiophenecarboxylate leads to the formation of deeply colored methinium perchlorates .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the introduction of a methylmercapto or dimethylamino group can result in deeply colored compounds, as evidenced by the spectroscopic characterization of some substituted tris(2-thienyl)methinium perchlorates . The reactivity of these compounds with various nucleophiles and electrophiles leads to a wide range of heterocyclic systems, indicating a rich chemistry that is valuable for synthetic applications .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate is involved in various chemical reactions and syntheses that underline its importance in organic chemistry. One significant application is in the acylaminomethylation of 2-acylthiophenes, 2-thiophenecarboxylic acid, and its esters, where it acts as a precursor to 4- and 5-(N-chloroacetylamino)methyl derivatives. This process is crucial for modifying thiophene derivatives, which are essential in synthesizing pharmaceuticals and agrochemicals (Gol'dfarb, Yakubov, & Belen’kii, 1986).

Furthermore, the compound finds application in the reductive acetylation of nitrocarboxylic acids of the thiophene and furan series or their esters, producing 4-acetylamino-2-thiophenecarboxylic acids or their esters. This reaction highlights its role in converting nitro groups to acetylamino groups, a transformation valuable in medicinal chemistry (Gol'dfarb, Bulgakova, & Fabrichnyǐ, 1983).

Synthesis of Heterocyclic Compounds

Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate is also pivotal in synthesizing various heterocyclic compounds. It serves as a versatile synthon for preparing polysubstituted heterocyclic systems such as pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles. This versatility demonstrates its utility in generating complex molecules that could have applications in drug discovery and materials science (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Additionally, it is used in the synthesis of amino acids and heterocyclic systems, highlighting its role in creating bioactive molecules and potential pharmaceuticals. The compound's ability to react with N-nucleophiles to form various heterocyclic systems underlines its significance in synthetic organic chemistry (Kralj, Hvala, Svete, Golič, & Stanovnik, 1997).

Derivative Synthesis and Applications

Research on N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, related to methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate, demonstrates the compound's role in synthesizing and studying novel organic compounds with potential applications in pharmaceuticals and agrochemicals. The comprehensive characterization of these derivatives using techniques such as HPLC, GC-MS, FTIR, and NMR spectroscopy underscores the importance of such compounds in chemical research (Dzygiel et al., 2004).

Propriétés

IUPAC Name |

methyl 2-acetamido-5-chlorothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3S/c1-4(11)10-7-5(8(12)13-2)3-6(9)14-7/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLPYFBEANZDIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(S1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356022 | |

| Record name | methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate | |

CAS RN |

22288-82-0 | |

| Record name | methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298816.png)

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)

![1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298844.png)

![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1298846.png)